(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

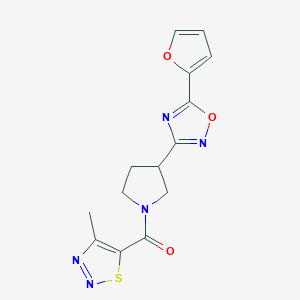

The compound "(3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone" is a heterocyclic hybrid molecule featuring three distinct pharmacophores:

- 1,2,4-Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom, known for metabolic stability and bioisosteric replacement of ester or amide groups.

- 1,2,3-Thiadiazole: A sulfur-containing heterocycle with applications in agrochemicals and pharmaceuticals due to its electronic properties.

- Pyrrolidine: A saturated five-membered ring that enhances solubility and modulates pharmacokinetic properties.

Synthesis likely involves multi-step reactions, such as cyclization of thiosemicarbazides for oxadiazole formation, followed by coupling with a pyrrolidine-thiadiazole scaffold .

Properties

IUPAC Name |

[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3S/c1-8-11(23-18-16-8)14(20)19-5-4-9(7-19)12-15-13(22-17-12)10-3-2-6-21-10/h2-3,6,9H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCSRXSWDTLKZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a heterocyclic structure that combines features from furan, oxadiazole, pyrrolidine, and thiadiazole moieties. This unique combination enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 344.38 g/mol. Its structural components contribute to various interactions with biological targets, enhancing its bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The furan and oxadiazole rings facilitate hydrogen bonding and π–π interactions, which are crucial for binding to biological macromolecules. The thiadiazole component may also play a role in modulating the activity of certain proteins involved in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against resistant strains of bacteria such as ESKAPE pathogens . The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively documented. For example, studies indicate that certain oxadiazoles exhibit cytotoxic effects on various cancer cell lines including leukemia and breast cancer cells. These compounds induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins like p53 and caspases .

Antitubercular Activity

Compounds containing oxadiazole moieties have also demonstrated promising antitubercular activity. They target specific enzymes critical for Mycobacterium tuberculosis survival . In vitro assays have shown that these derivatives can inhibit bacterial growth effectively.

Research Findings and Case Studies

Several research articles have documented the biological activities associated with oxadiazole derivatives:

Summary of Biological Activities

The compound this compound exhibits a broad spectrum of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Induces apoptosis in multiple cancer cell lines.

- Antitubercular : Inhibits growth of Mycobacterium tuberculosis.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Studies have indicated that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial properties. The incorporation of furan and pyrrolidine moieties enhances these effects. For instance, compounds featuring the oxadiazole ring have been reported to possess activity against a range of bacterial strains and fungi, making them candidates for developing new antibiotics .

Anticancer Properties

Research has shown that compounds with oxadiazole structures can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating a potential for further development as an anticancer agent. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of oxadiazole derivatives have revealed their potential in treating neurodegenerative diseases. The furan and thiadiazole components are believed to contribute to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Agricultural Applications

Pesticidal Activity

The compound's structural features suggest potential applications as a pesticide. Initial studies indicate that it may exhibit insecticidal properties against common agricultural pests. The mechanism appears to involve disruption of the insect's nervous system, leading to paralysis and death. Further field trials are necessary to evaluate its efficacy and safety in agricultural settings.

Materials Science

Polymer Chemistry

In materials science, the unique properties of this compound make it suitable for synthesizing novel polymers with enhanced thermal stability and mechanical strength. Research is underway to explore its use as a monomer in creating polymeric materials that can withstand harsh environmental conditions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibition of bacterial growth |

| Anticancer agents | Induction of apoptosis in cancer cells | |

| Neuroprotective agents | Protection against neuronal cell damage | |

| Agricultural Science | Pesticides | Disruption of insect nervous systems |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

Case Studies

- Antimicrobial Activity Study : A recent study published in a peer-reviewed journal demonstrated that derivatives containing the oxadiazole ring showed significant inhibition against E. coli and S. aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

- Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential for further development .

- Field Trials for Pesticidal Activity : Preliminary field trials indicated a reduction in pest populations when treated with formulations containing this compound, supporting its potential use as an environmentally friendly pesticide alternative.

Comparison with Similar Compounds

Structural Analogues

Key Differences :

- The target compound’s 1,2,3-thiadiazole (vs.

- The pyrrolidine-oxadiazole linker (absent in and ) may enhance conformational flexibility compared to rigid triazolone or pyrimidine scaffolds.

Physicochemical Properties

*Estimated based on structural similarity to .

Spectroscopic Characterization

- Target Compound : Expected IR peaks for C=O (1650–1750 cm⁻¹), C=N (1600 cm⁻¹), and S-N (700 cm⁻¹). ¹H NMR would show pyrrolidine protons (δ 1.5–3.5 ppm) and furan/oxadiazole aromatic signals (δ 6.5–8.5 ppm) .

- Compound : Mass spectrum confirmed molecular ion [M+1] at 531.3, with ¹H NMR showing aromatic and methyl protons .

Q & A

Q. What are the optimized synthetic routes for preparing (3-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example:

- Step 1 : React 5-(furan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid with pyrrolidine under reflux in ethanol to form the pyrrolidine-oxadiazole intermediate .

- Step 2 : Couple the intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride using a base (e.g., KOH) in a polar aprotic solvent (DMF or THF).

- Purification : Recrystallize from DMF-EtOH (1:1) to improve yield and purity .

- Key Parameters : Monitor reaction progress via TLC or HPLC, and optimize temperatures (typically 60–80°C) to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity .

- Spectroscopy : Confirm the structure via - and -NMR, focusing on characteristic peaks (e.g., furan protons at δ 6.3–7.2 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for : ~377.4 g/mol) .

Q. What are the recommended protocols for evaluating basic biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Assay Design : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) with a fluorogenic substrate. Include positive controls (e.g., staurosporine for kinases) .

- Dose-Response : Test concentrations from 1 nM to 100 µM in triplicate. Calculate IC values using nonlinear regression (GraphPad Prism) .

- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to specific biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., ATP-binding pockets). Validate with molecular dynamics simulations (GROMACS) .

- QM/MM Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding stability .

- Data Validation : Cross-reference computational results with experimental IC values to refine models .

Q. What advanced spectroscopic techniques resolve ambiguities in regioselectivity during synthesis?

- Methodological Answer :

- 2D NMR : Use - HSQC and HMBC to confirm connectivity, especially between the oxadiazole and pyrrolidine moieties .

- X-ray Crystallography : Determine crystal structure to unambiguously assign regiochemistry (e.g., oxadiazole substitution pattern) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and thiadiazole vibrations (C-S at ~650 cm) .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, temperature) from conflicting studies. Reproduce experiments under standardized protocols .

- Proteomic Profiling : Use phospho-specific antibodies or activity-based protein profiling (ABPP) to identify off-target effects .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of observed differences .

Q. What strategies mitigate challenges in solubility and stability for in vivo studies?

- Methodological Answer :

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Metabolite Identification : LC-MS/MS to detect hydrolysis products (e.g., oxadiazole ring opening) .

Q. How can the environmental fate of this compound be assessed to meet regulatory requirements?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (modified Sturm test) to measure CO evolution over 28 days .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour EC) and algal growth inhibition (OECD 201) .

- Computational Tools : Employ EPI Suite to predict logP (lipophilicity) and BCF (bioaccumulation potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.